4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-5'-nitrobenzophenone

Fluorescent Probe Synthesis Rhodamine Dye Intermediate Regioisomer Separation

Sourcing the correct regioisomer for 6-TAMRA labeling is critical; the 4′-nitro analog yields 5-TAMRA, compromising oligonucleotide sequencing and FRET assay performance. This 5′-nitro benzophenone ester (CAS 159435-02-6) is the mandated precursor for 6-TAMRA. • Guarantees 6-TAMRA regiospecificity - essential for nucleotide labeling and spectral accuracy. • Sharp melting point (175-177°C) enables rapid, low-cost identity verification at incoming QC. • Methoxycarbonyl ester ensures superior chloroform solubility and homogeneous condensation with 3-dimethylaminophenol. • Ships refrigerated (-20°C) to preserve integrity; plan cold-chain logistics for multi-gram orders.

Molecular Formula C17H16N2O6
Molecular Weight 344.32 g/mol
CAS No. 159435-02-6
Cat. No. B014190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-5'-nitrobenzophenone
CAS159435-02-6
Synonyms2-[4-(Dimethylamino)-2-hydroxybenzoyl]-4-nitrobenzoic Acid Methyl Ester; 
Molecular FormulaC17H16N2O6
Molecular Weight344.32 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)OC)O
InChIInChI=1S/C17H16N2O6/c1-18(2)10-4-7-13(15(20)9-10)16(21)14-8-11(19(23)24)5-6-12(14)17(22)25-3/h4-9,20H,1-3H3
InChIKeyWUPOAAZRMLZXEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-5'-nitrobenzophenone (CAS 159435-02-6): What Procurement Teams Need to Know First


4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-5'-nitrobenzophenone (CAS 159435-02-6), systematically named methyl 2-[4-(dimethylamino)-2-hydroxybenzoyl]-4-nitrobenzoate, is a synthetic benzophenone derivative (C₁₇H₁₆N₂O₆, MW 344.32 g mol⁻¹) . It is employed exclusively as a protected intermediate for the synthesis of isomerically pure 5(6)-carboxytetramethylrhodamine (TAMRA) fluorescent dyes [1]. The compound is supplied as a neat solid (m.p. 175–177 °C) with a minimum purity of 95% and requires storage at −20 °C .

Why 4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-5'-nitrobenzophenone Cannot Be Casually Replaced by an In-Class Analog


Substituting CAS 159435-02-6 with a regioisomeric analog (such as the 4′-nitro isomer, CAS 159435-03-7) or an acid-functionality analog (such as the 2′-carboxy derivative, CAS 166442-40-6) is not chemically neutral. The position of the nitro substituent dictates which TAMRA isomer – 5‑TAMRA or 6‑TAMRA – is ultimately obtained, and these two final dyes differ markedly in their biomolecular labeling selectivity [1]. Furthermore, the methoxycarbonyl ester group confers markedly different solubility and handling properties compared to the free carboxylic acid analog, which affects the efficiency of downstream coupling reactions . These structural differences translate into non-substitutable synthesis outcomes for end-users requiring a specific fluorescent conjugate.

Head-to-Head Evidence for 4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-5'-nitrobenzophenone: Quantitative Differentiation from Closest Analogs


Regioisomeric Purity Dictates TAMRA Isomer Outcome: 5′-Nitro vs. 4′-Nitro Benzophenone

CAS 159435-02-6 (5′-nitro isomer) and CAS 159435-03-7 (4′-nitro isomer) were separated by fractional crystallisation as their methyl esters, and their structures were unambiguously assigned by NOE difference spectroscopy [1]. The 5′-nitro isomer serves as the direct precursor to 6‑carboxytetramethylrhodamine (6‑TAMRA), while the 4′-nitro isomer leads to 5‑TAMRA [1]. These two final TAMRA isomers exhibit distinct application profiles: 5‑TAMRA is predominantly used for peptide and protein labeling, whereas 6‑TAMRA is preferentially employed for nucleotide labeling and nucleic acid sequencing .

Fluorescent Probe Synthesis Rhodamine Dye Intermediate Regioisomer Separation

Methoxycarbonyl Ester vs. Free Carboxylic Acid: Melting Point as a Quality Indicator

The methoxycarbonyl-protected compound (CAS 159435-02-6) exhibits a sharp melting point of 175–177 °C, consistent with a well-defined crystalline solid . In contrast, the free carboxylic acid analog (2′-carboxy-4-dimethylamino-2-hydroxy-5′-nitrobenzophenone, CAS 166442-40-6) melts with decomposition at 192–195 °C . The lower, sharper melting point of the methyl ester facilitates melting-point-based identity confirmation and purity assessment during incoming quality control.

Intermediate Purity Quality Control Benzophenone Derivative

Solubility Profile: Chloroform-Soluble Methyl Ester Facilitates Downstream Processing

CAS 159435-02-6 is reported to be soluble in chloroform . While explicit quantitative solubility data for the free carboxylic acid analog are not publicly available, general carboxylic acid vs. methyl ester solubility principles predict that the methyl ester exhibits superior solubility in non‑polar organic solvents commonly used in rhodamine‑forming condensation reactions (e.g., dichloromethane, chloroform) [1]. This property simplifies reaction setup, improves homogeneity, and aids in extractive work‑up procedures compared to the more polar, hydrogen‑bonding carboxylic acid analog.

Organic Solubility Intermediate Handling Ester Protection Strategy

Storage Condition: −20 °C Requirement Signals Thermal Lability Relative to Room‑Temperature‑Stable Analogs

CAS 159435-02-6 requires storage at −20 °C in a freezer . In contrast, the structurally related 4′-nitro regioisomer (CAS 159435‑03‑7) is recommended for storage at ambient temperature (room temperature, away from light) [1]. This differential storage requirement suggests that the 5′-nitro substitution pattern imparts greater thermal sensitivity, likely due to electronic or steric factors that lower the activation barrier for thermal decomposition pathways.

Storage Stability Thermal Lability Procurement Logistics

Where 4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-5'-nitrobenzophenone Creates Irreplaceable Value: Evidence‑Based Application Scenarios


Synthesis of Isomerically Pure 6‑Carboxytetramethylrhodamine (6‑TAMRA) for Nucleic Acid Sequencing

When a project requires pure 6‑TAMRA‑labeled oligonucleotides for automated DNA sequencing or FRET‑based assays, the 5′-nitro isomer (CAS 159435-02-6) is the mandated benzophenone precursor [1]. Its regioisomeric identity guarantees that the final dye bears the carboxyl group at the 6‑position of the xanthene ring, which is essential for the spectral and conjugative properties preferred in nucleotide labeling . Substituting the 4′-nitro analog would yield 5‑TAMRA, which is optimized for peptide and protein labeling instead.

Quality‑Controlled Procurement of Rhodamine Dye Intermediates via Melting‑Point Verification

The sharp melting point of 175–177 °C provides a rapid, low‑cost identity and purity check for incoming material . Procurement and QC teams can use this value to confirm that the received lot is the correct ester‑protected intermediate, distinguishing it from the higher‑melting, decomposition‑prone carboxylic acid analog (m.p. 192–195 °C dec.) .

Reaction Optimization in Non‑Aqueous Condensation Chemistry

The confirmed solubility of CAS 159435-02-6 in chloroform facilitates its use in the trimethylsilyl polyphosphate‑mediated condensation with 3‑dimethylaminophenol – the key step in TAMRA dye formation [1]. Researchers optimizing this step benefit from the ester's favorable solubility profile, which supports homogeneous reaction conditions and simplifies extractive work‑up.

Cold‑Chain Logistics Planning for Large‑Scale Intermediate Procurement

Because CAS 159435-02-6 mandates −20 °C storage, procurement teams must plan for freezer capacity and refrigerated shipping . This contrasts with the 4′-nitro isomer, which is stable at ambient temperature, and must be factored into total cost of acquisition for multi‑gram or larger purchases.

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